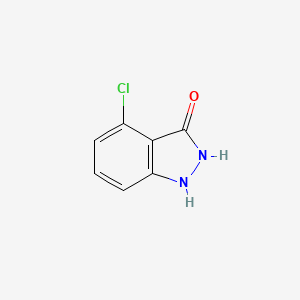

4-chloro-1,2-dihydro-3H-indazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRONPGJZULTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646619 | |

| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787580-87-4 | |

| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1,2-dihydro-3H-indazol-3-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core indazolone scaffold is a privileged structure found in numerous biologically active molecules. The presence of a chlorine atom at the 4-position can modulate the compound's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization data.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached through the formation of the pyrazole ring fused to the chlorinated benzene ring. A retrosynthetic analysis points to 2-amino-3-chlorobenzoic acid (also known as 3-chloroanthranilic acid) as an ideal and commercially available starting material. The key transformation involves the diazotization of the primary aromatic amine, followed by an intramolecular cyclization to furnish the desired indazolone ring system.

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the ready availability of the starting material and the well-understood nature of diazotization reactions. The challenge lies in controlling the reaction conditions to favor the desired intramolecular cyclization over competing side reactions.

Synthesis Pathway

The synthesis of this compound from 2-amino-3-chlorobenzoic acid is a two-step process, although it is often performed as a one-pot procedure. The overall transformation involves the diazotization of the amino group followed by a reductive cyclization.

An In-depth Technical Guide to 4-chloro-1,2-dihydro-3H-indazol-3-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazolone Scaffold in Medicinal Chemistry

The indazolone core, a bicyclic heteroaromatic system, represents a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents across a wide spectrum of diseases. Derivatives of indazolone have demonstrated significant biological activities, including antiviral, antibacterial, antihyperglycemic, and potent antitumor properties.[1][2][3] The introduction of a chlorine atom onto this scaffold, as in 4-chloro-1,2-dihydro-3H-indazol-3-one, can profoundly influence the molecule's physicochemical properties and biological activity, making it a compound of significant interest for further investigation and drug development. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, plausible synthetic routes, analytical characterization, and potential applications in drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its properties can be inferred from closely related analogs and computational predictions. A key characteristic of this compound is the existence of keto-enol tautomerism, where it can exist in equilibrium with its 4-chloro-1H-indazol-3-ol form. This tautomerism is crucial as it influences the molecule's reactivity and its interactions with biological targets.

| Property | Value/Prediction | Source/Comment |

| Molecular Formula | C₇H₅ClN₂O | Calculated |

| Molecular Weight | 168.58 g/mol | Calculated |

| Melting Point | Estimated: 170-180 °C | Inferred from the melting point of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one (172–174 °C).[1] |

| Boiling Point | Not available | --- |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from the general solubility of indazolone derivatives. |

| pKa | Not available | --- |

| LogP | Predicted XlogP: 1.8 | PubChem CID: 24729196 |

Synthesis of this compound: A Plausible Synthetic Pathway

A potential precursor for this synthesis is 4-chloro-2-aminobenzoic acid or a related derivative. The synthesis of 4-amino-3-chlorobenzoic acid from methyl 4-amino-3-chlorobenzoate has been reported.[4] Similarly, methods for the synthesis of 4-chloro-3-nitrobenzoic acid are well-documented.[5][6][7]

One of the most versatile methods for the formation of the indazolone ring is the photochemical rearrangement of o-nitrobenzyl alcohols in the presence of an amine.[1][3] This suggests a synthetic strategy starting from a 2-nitro-chlorotoluene derivative, which can be oxidized to the corresponding benzoic acid and subsequently converted to the indazolone.

Below is a proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Photochemical Synthesis of Indazolones

The following is a generalized protocol adapted from the synthesis of related indazolones, which can be optimized for the preparation of the 4-chloro derivative.[1]

Materials:

-

Substituted o-nitrobenzyl alcohol (e.g., 4-chloro-2-nitrobenzyl alcohol)

-

Primary amine (e.g., butylamine)

-

Phosphate-buffered saline (PBS)

-

Photoreactor equipped with UV lamps (e.g., 365 nm)

Procedure:

-

In a quartz reaction vessel, dissolve the o-nitrobenzyl alcohol (1 equivalent) in PBS.

-

Add the primary amine (2-5 equivalents) to the solution.

-

Irradiate the mixture in the photoreactor at a controlled temperature (e.g., 30 °C) for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired indazolone.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring. The chemical shifts and coupling constants of these protons will be influenced by the positions of the chloro and indazolone functionalities. A broad singlet corresponding to the N-H proton of the indazolone ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the indazolone ring (typically in the range of 160-165 ppm) and the aromatic carbons. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift. For comparison, the carbonyl carbon of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one appears at 161.2 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1660-1700 cm⁻¹. A broad absorption corresponding to the N-H stretch of the amide group is also expected in the region of 3100-3300 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum will show the molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the indazolone core and the chloro substituent. The indazolone ring can undergo N-alkylation and N-acylation at the nitrogen atoms. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the existing substituents influencing the position of incoming electrophiles. The chlorine atom can potentially be displaced via nucleophilic aromatic substitution under certain conditions, providing a handle for further functionalization.

Caption: Potential reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazolone scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a chlorine atom can enhance these activities or introduce new ones by modifying the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Derivatives of indazoles have been investigated for their potential as:

-

Anticancer Agents: Many indazole-containing compounds have shown potent anticancer activity, often by inhibiting protein kinases.[2]

-

Antiviral and Antibacterial Agents: The indazolone core has been incorporated into molecules with significant activity against various viruses and bacteria.[1]

-

Anti-inflammatory and Analgesic Agents: Certain indazole derivatives have demonstrated anti-inflammatory and pain-relieving properties.

-

Antileishmanial Agents: Notably, 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising candidates for the treatment of leishmaniasis.[8]

The 4-chloro isomer of 1,2-dihydro-3H-indazol-3-one represents a valuable building block for the synthesis of new chemical entities with the potential for diverse therapeutic applications. Its unique substitution pattern may lead to novel structure-activity relationships and the discovery of next-generation drug candidates.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. While specific experimental data for this isomer is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of the indazolone scaffold. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 4. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]

- 5. 4-Chloro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-1,2-dihydro-3H-indazol-3-one (CAS No. 787580-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2-dihydro-3H-indazol-3-one, with the Chemical Abstracts Service (CAS) registry number 787580-87-4, is a halogenated heterocyclic compound belonging to the indazolone class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific chloro-substituted indazolone, offering valuable insights for professionals engaged in chemical synthesis and drug discovery.

The core structure, an indazolone, is a bicyclic system composed of a benzene ring fused to a pyrazole ring, featuring a carbonyl group. The presence of a chlorine atom at the 4-position of the benzene ring can significantly influence the molecule's physicochemical properties and biological activity, making it an intriguing candidate for further investigation and as a building block in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 787580-87-4 | [2] |

| Molecular Formula | C₇H₅ClN₂O | [2] |

| Molecular Weight | 168.58 g/mol | [2] |

| Appearance | Not explicitly stated, but related compounds are often off-white to yellow solids. | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Purification

A plausible synthetic pathway for this compound could commence from 2-amino-6-chlorobenzoic acid. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach to Indazolone Synthesis via Intramolecular Cyclization

The following is a generalized protocol for the synthesis of an indazolone from an ortho-hydrazinobenzoic acid derivative, which could be adapted for the synthesis of the title compound.

Step 1: Diazotization of the Starting Anthranilic Acid Derivative

-

Dissolve the starting substituted anthranilic acid (e.g., 2-amino-6-chlorobenzoic acid) in aqueous hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

Step 2: Reduction of the Diazonium Salt

-

Prepare a solution of a suitable reducing agent, such as tin(II) chloride, in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature controlled.

-

Allow the reaction to proceed until the reduction to the corresponding hydrazine is complete.

-

Isolate the resulting hydrazinobenzoic acid hydrochloride by filtration.

Step 3: Intramolecular Cyclization to the Indazolone

-

Heat the isolated hydrazinobenzoic acid hydrochloride in a suitable solvent, which can be aqueous or an organic solvent, sometimes with the addition of a catalytic amount of acid or base.

-

The intramolecular cyclization will proceed to form the indazolone ring system.

-

Upon cooling, the product may precipitate and can be collected by filtration.

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield the final product of high purity.

Applications in Research and Drug Development

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The specific applications of this compound are not extensively documented in publicly available literature, suggesting it is a relatively novel or underexplored compound. However, based on the activities of structurally related indazoles, it holds potential as:

-

A scaffold for kinase inhibitors: Many indazole-containing compounds are known to be potent inhibitors of various protein kinases, which are crucial targets in oncology.[1]

-

A building block for novel therapeutics: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The chlorine substituent provides a handle for further chemical modifications through cross-coupling reactions.

-

A tool for chemical biology: As a small molecule, it could be used in screening assays to identify new biological targets and pathways.

A recent study highlighted the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, suggesting that halogenated indazoles could be promising leads for the development of new antiparasitic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 787580-87-4) is not widely available. However, based on the data for structurally similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

Conclusion

This compound is a chemical entity with significant potential for application in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, its structural similarity to other biologically active indazolones suggests it is a valuable candidate for further investigation. The synthetic routes to the indazolone core are well-established, providing a solid foundation for its preparation and subsequent derivatization. As research into novel therapeutics continues, this compound may emerge as a key building block in the development of next-generation medicines.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 787580-87-4|4-Chloro-1H-indazol-3(2H)-one|BLD Pharm [bldpharm.com]

- 3. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Mechanistic Veil of 4-chloro-1,2-dihydro-3H-indazol-3-one

A thorough investigation into the public scientific and patent literature reveals a significant knowledge gap regarding the specific mechanism of action for the compound 4-chloro-1,2-dihydro-3H-indazol-3-one. At present, there is no publicly available data identifying a definitive biological target or detailing the molecular pathways through which this specific molecule exerts its effects.

While the broader chemical class of 1,2-dihydro-3H-indazol-3-ones, to which this compound belongs, has been associated with a range of biological activities—including antiviral, antibacterial, and antihyperglycemic properties—these findings are general to the scaffold and do not provide specific insights into the 4-chloro substituted variant. The addition of a chlorine atom at the 4-position of the indazolone core creates a unique chemical entity whose interactions with biological systems have not been explicitly characterized in published research.

Our comprehensive search strategy, encompassing scientific databases, chemical repositories, and patent archives, yielded no specific screening results, target identification studies, or mechanistic investigations for "this compound." This indicates that the compound may be a novel chemical entity, a synthetic intermediate, or a compound that has been synthesized but not yet subjected to extensive biological characterization.

The Challenge of Mechanistic Elucidation for Novel Compounds

The process of determining a compound's mechanism of action is a cornerstone of drug discovery and chemical biology. It typically involves a multi-pronged approach that begins with identifying a biological effect and progressively narrows down to the specific molecular interactions responsible.

A Generalized Workflow for Target Identification and Mechanism of Action Studies is depicted below.

Figure 1. A generalized workflow for determining the mechanism of action of a novel compound.

Without the initial data from screening and target identification (Phase 1 and 2), it is not possible to construct an evidence-based guide on the core mechanism of action. Any attempt to do so would be speculative and would not meet the standards of scientific integrity required for the intended audience of researchers and drug development professionals.

Future Directions

To build a comprehensive understanding of this compound, the following experimental avenues would need to be explored:

-

Phenotypic Screening: Testing the compound across a diverse range of cell lines and disease models to identify a consistent and potent biological effect.

-

Target-Based Screening: Screening the compound against panels of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Affinity-Based Target Identification: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry.

-

Computational Modeling: Using the structure of the compound to perform in silico docking studies against libraries of protein structures to predict potential binding targets.

Until such studies are conducted and the results are made publicly available, the mechanism of action of this compound will remain an open question. We encourage researchers with access to this compound to undertake these foundational studies to illuminate its biological function and potential therapeutic applications.

The Rising Therapeutic Potential of 4-Chloro-1,2-dihydro-3H-indazol-3-one Derivatives: A Technical Guide

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its varied derivatives, the 1,2-dihydro-3H-indazol-3-one core, particularly with a chloro-substitution at the 4-position, is emerging as a pharmacophore of significant interest. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-chloro-1,2-dihydro-3H-indazol-3-one derivatives. We will delve into their anticancer and anti-inflammatory properties, underpinned by mechanistic insights into their interactions with key biological targets such as protein kinases and cyclooxygenase enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic discovery programs.

Introduction: The Indazolone Scaffold and the Significance of Chloro-Substitution

Indazole derivatives are recognized for their wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] The 1,2-dihydro-3H-indazol-3-one (indazolone) moiety, a structural isomer of the more common 1H-indazole, offers a unique three-dimensional structure that can be exploited for targeted drug design.

The introduction of a chlorine atom at the 4-position of the indazolone ring is a strategic chemical modification. Halogen substitutions are known to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These alterations can profoundly influence the compound's pharmacokinetic profile and its binding affinity to biological targets. This guide will specifically focus on the implications of this 4-chloro substitution on the biological activity of indazolone derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of the 1,2-dihydro-3H-indazol-3-one core can be achieved through various synthetic routes. A notable method for the preparation of chloro-substituted derivatives involves a photochemical approach.

Photochemical Synthesis of a 5-Chloro-Indazolone Derivative

A mild and efficient method for constructing the 1,2-dihydro-3H-indazol-3-one ring system involves the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol precursor under photochemical conditions.[2] This approach has been successfully applied to the synthesis of 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one.[2]

Experimental Protocol: Photochemical Synthesis of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one [2]

-

Reaction Setup: In a suitable reaction vessel, combine (5-chloro-2-nitrophenyl)methanol (1 equivalent) and n-butylamine (5 equivalents) in a phosphate-buffered saline (PBS) solution.

-

Photochemical Reaction: Irradiate the reaction mixture with UV light (e.g., using a commercially available photoreactor with broad emission above 365 nm) at room temperature for 24 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), the product is isolated and purified using standard chromatographic techniques to yield the desired 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one.

Caption: Photochemical synthesis workflow for a chloro-substituted indazolone.

Anticancer Activity of Indazolone Derivatives

The indazole nucleus is a prominent feature in several FDA-approved anticancer drugs, highlighting its importance as a privileged scaffold in oncology research.[1] Derivatives of the indazolone core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

3.1.1. VEGFR2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Several indazole-based compounds have been identified as potent VEGFR2 inhibitors.[4] By blocking the ATP-binding site of VEGFR2, these inhibitors prevent its autophosphorylation and the subsequent downstream signaling cascades that promote endothelial cell proliferation and migration.

Caption: Inhibition of the VEGFR2 signaling pathway by indazolone derivatives.

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of novel compounds are typically assessed using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.

Experimental Protocol: MTT Assay for Anticancer Activity [5]

-

Cell Seeding: Plate cancer cells (e.g., breast cancer cell lines like MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o (an indazole-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |

| Indolyl-Hydrazone with Indazole Moiety | MCF-7 (Breast Cancer) | 2.73 | [4] |

| Hypothetical 4-Chloro-Indazolone | MCF-7 (Breast Cancer) | Data Needed |

Note: Specific IC50 values for this compound derivatives against various cancer cell lines are a key area for future research.

Anti-inflammatory Activity of Indazolone Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Indazole and indazolone derivatives have demonstrated potent anti-inflammatory properties.[7]

Mechanism of Action: COX Inhibition

A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[8][9] Indazole derivatives have been shown to inhibit COX enzymes, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.[7]

Caption: Inhibition of COX enzymes by indazolone derivatives.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [10][11]

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the test compound (this compound derivative) or a reference drug (e.g., indomethacin) intraperitoneally or orally at a predetermined dose. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is yet to be fully elucidated, general trends from the broader indazole class can provide valuable guidance for future drug design:

-

Substitution on the Indazole Ring: The position and nature of substituents on the indazole ring significantly impact biological activity. For instance, in a series of indazole arylsulfonamides, methoxy or hydroxyl groups at the C4 position were found to be potent.[5]

-

N-Substitution: Modifications at the N1 and N2 positions of the indazole ring are crucial for modulating activity and pharmacokinetic properties. The choice of substituent can influence the molecule's interaction with the target protein and its overall drug-like properties.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. Their activity is likely mediated through the inhibition of key biological targets such as protein kinases and cyclooxygenase enzymes.

Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives with various substitutions at the N1 and N2 positions.

-

Comprehensive in vitro and in vivo evaluation of these derivatives against a panel of cancer cell lines and in relevant models of inflammation.

-

Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

Thorough structure-activity relationship studies to guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

The exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics for the treatment of cancer and inflammatory diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. urc.ucdavis.edu [urc.ucdavis.edu]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-chloro-1,2-dihydro-3H-indazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole and indazolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet under-explored derivative, 4-chloro-1,2-dihydro-3H-indazol-3-one. Drawing upon the extensive body of research on related analogs, we elucidate a rational, evidence-based framework for identifying and validating its most promising therapeutic applications. This document will delve into the key signaling pathways implicated in oncology, inflammation, and neurodegenerative diseases where indazolone derivatives have shown significant activity. Furthermore, we will provide detailed, field-proven experimental protocols for target identification and validation, offering a practical roadmap for researchers seeking to unlock the therapeutic potential of this compound.

Introduction: The Indazolone Core - A Scaffold of Therapeutic Promise

Indazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities.[1][3] These activities span anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, among others.[4][5] Several indazole-based drugs are already in clinical use, including the anti-inflammatory agent benzydamine and the anticancer drugs pazopanib and niraparib, underscoring the therapeutic value of this molecular framework.[1][2]

The 1,2-dihydro-3H-indazol-3-one (indazolone) core, a key variant of the indazole scaffold, has been specifically identified in compounds with potent anti-inflammatory and analgesic properties.[6] The introduction of a chloro-substituent at the 4-position of the indazolone ring in this compound is anticipated to modulate its electronic properties and steric hindrance, thereby influencing its binding affinity and selectivity for various biological targets. This guide will explore the most probable therapeutic targets for this specific molecule based on the established pharmacology of the broader indazolone and indazole class.

Potential Therapeutic Arenas and Key Molecular Targets

Based on extensive literature reviews, the most promising therapeutic applications for this compound are likely to be in oncology, inflammation, and neurodegenerative diseases.

Oncology

The indazole scaffold is a well-established pharmacophore in oncology.[2] Numerous derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[7]

Potential Targets:

-

Protein Kinases: A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][8] Key kinase targets include:

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2, a key mediator of angiogenesis, is a validated anti-cancer strategy. The anticancer drug Axitinib, an indazole derivative, is a potent VEGFR inhibitor.

-

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, and its inhibition can block tumor growth.[1]

-

Haspin and Clk4: These are understudied protein kinases that represent potential novel targets for anticancer drug development.[8]

-

PDK1 (Phosphoinositide-dependent kinase-1): A central kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1]

-

-

Prostanoid EP4 Receptor: The prostaglandin E2 (PGE2)/EP4 receptor signaling pathway is implicated in creating an immunosuppressive tumor microenvironment in colorectal cancer.[9][10] Antagonism of the EP4 receptor can enhance anti-tumor immunity, making it an attractive target for immunotherapy.[9][10]

-

Apoptosis Pathway Modulators: Some indazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as Bax, Bcl-2, and cleaved caspase-3.[7]

Experimental Workflow for Target Validation in Oncology:

References

- 1. mdpi.com [mdpi.com]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Indazole against Neurological Disorders [ouci.dntb.gov.ua]

- 6. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-chloro-1,2-dihydro-3H-indazol-3-one: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2] The indazolone core, a ketone-containing variant of the indazole, retains this therapeutic potential and offers unique structural features for designing novel bioactive agents. This guide focuses specifically on the 4-chloro-1,2-dihydro-3H-indazol-3-one core, a halogenated analog with intriguing potential for modulation of various biological targets. The introduction of a chlorine atom at the 4-position of the indazolone ring system can significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability, thereby impacting its pharmacokinetic profile and biological activity.[3]

This technical guide provides a comprehensive overview of the synthesis, structural derivatization, and biological significance of this compound and its analogs. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on this promising scaffold.

The this compound Core: Physicochemical Properties and Synthetic Strategies

The foundational core, this compound, possesses a unique set of physicochemical characteristics that make it an attractive starting point for medicinal chemistry campaigns. The electron-withdrawing nature of the chlorine atom at the 4-position influences the acidity of the N-H protons and the reactivity of the aromatic ring, opening up diverse avenues for chemical modification.

Synthesis of the Core Structure

A direct, high-yield synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles and their subsequent conversion to indazolones. A key strategy involves the synthesis of 4-chloro-1H-indazole as a precursor.

A practical approach to 4-chloro-1H-indazole starts from the readily available 2-methyl-3-chloroaniline. This method, detailed in the chemical literature, involves a diazotization reaction followed by in situ cyclization. The subsequent conversion of the 4-chloro-1H-indazole to the desired this compound can be achieved through oxidation, a common transformation for this class of compounds.

Below is a proposed synthetic workflow, amalgamating established chemical principles for the preparation of the core structure.

Diagram 1: Proposed Synthetic Pathway to this compound

A proposed two-step synthesis for the target indazolone core.

Alternative Photochemical Synthesis of Substituted Indazolones

A green and efficient photochemical method has been developed for the synthesis of various 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines.[2][4][5] This approach proceeds via the in situ generation of a reactive o-nitrosobenzaldehyde intermediate under mild, aqueous conditions at room temperature.[2][4][5] This methodology has been successfully applied to the synthesis of a 5-chloro-indazolone derivative, suggesting its applicability for the preparation of the 4-chloro analog, provided the corresponding (2-nitro-3-chlorophenyl)methanol is accessible.

Experimental Protocol: Photochemical Synthesis of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one [6]

This protocol for a related isomer illustrates a generalizable photochemical approach.

-

Reaction Setup: In a suitable quartz reaction vessel, combine (5-chloro-2-nitrophenyl)methanol (1.0 mmol), n-butylamine (2.5 mmol), and phosphate-buffered saline (PBS) solution (15 mL).

-

Irradiation: Irradiate the mixture using a commercial photoreactor equipped with broad-spectrum UV lamps (e.g., 3 x 18 W bulbs emitting above 365 nm) for 24 hours at 30 °C. Maintain the temperature with air cooling.

-

Workup: After 24 hours, transfer the reaction mixture to a separatory funnel containing 1 M HCl (30 mL). Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired indazolone.

Characterization Data for 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one: [6]

-

Appearance: Tan solid

-

Melting Point: 172–174 °C

-

¹H NMR (400 MHz, CDCl₃) δ: 7.84 (s, 1H), 7.76 (s, 1H), 7.53–7.40 (m, 1H), 7.15 (d, J = 8.6 Hz, 1H), 3.87 (t, J = 7.3 Hz, 2H), 1.73 (q, J = 7.4 Hz, 2H), 1.34 (p, J = 7.4 Hz, 2H), 0.92 (t, J = 7.3 Hz, 3H).

-

¹³C{¹H} NMR (101 MHz, CDCl₃) δ: 161.2, 144.8, 132.0, 128.1, 123.3, 120.4, 113.6, 44.2, 30.3, 19.9, 13.6.

-

HRMS (Orbitrap): Calculated for [C₁₁H₁₄ClN₂O + H]⁺, 225.0789; found, 225.0784.

Structural Analogs and Derivatives: Expanding the Chemical Space

The this compound core offers several points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The primary sites for derivatization are the N1 and N2 positions of the indazolone ring and the remaining positions on the benzene ring, although the latter often requires starting from appropriately substituted precursors.

Diagram 2: Key Derivatization Points of the 4-chloro-indazolone Core

Primary sites for chemical modification of the core scaffold.

N-Substituted Derivatives

Alkylation, arylation, and acylation at the N1 and N2 positions are the most common strategies for generating analogs. The choice of substituent can profoundly impact the compound's biological activity by influencing its binding to target proteins, solubility, and metabolic stability.

For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, the nature of the N1-substituent was critical for potency. N1-meta-substituted benzyl groups bearing an α-amino-3-[(methylamino)acyl] group were found to be the most potent.[7] While this study focused on a different indazole scaffold, it highlights the importance of exploring diverse and functionalized substituents at the N1 position.

Multi-Kinase Inhibitor Analogs

A notable example of a derivative containing a 4-chloroindazole moiety is N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea. This compound has been identified as a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3.[1] This demonstrates the potential of the 4-chloro-indazole scaffold in the design of anti-cancer agents.

Biological Activities and Structure-Activity Relationships (SAR)

The indazole and indazolone scaffolds are associated with a wide array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The introduction of a chlorine atom at the 4-position can modulate these activities, and understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds.

Anti-cancer Activity

As mentioned, a 4-chloroindazole derivative has shown potent multi-kinase inhibitory activity.[1] Kinase inhibition is a well-established strategy in cancer therapy, and the data for this compound suggests that the 4-chloroindazole core can be a valuable component in the design of new kinase inhibitors.

Table 1: Kinase Inhibitory Activity of a 4-chloroindazole Derivative [1]

| Compound | Target Kinase | Kd (nM) |

| N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | c-Kit | 68.5 ± 9.5 |

| PDGFRβ | 140 ± 0 | |

| FLT3 | 375 ± 15.3 |

Antileishmanial Activity

A series of 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. While the substitution pattern differs from the primary topic of this guide, these findings are valuable for understanding the potential of chloro-substituted indazoles as anti-infective agents. Several of these compounds exhibited potent activity against Leishmania infantum.

Table 2: Antileishmanial Activity of Selected 3-chloro-6-nitro-1H-indazole Derivatives against L. infantum

| Compound ID | R Group on Isoxazoline Ring | IC₅₀ (µM) |

| 4 | 4-chlorophenyl | 5.53 |

| 5 | 2,4-dichlorophenyl | 4 |

| 11 | 4-methoxyphenyl | 6 |

These results indicate that the presence of a chlorine atom on the indazole ring is compatible with potent antiprotozoal activity. Further exploration of 4-chloro-indazolone derivatives in this therapeutic area is warranted.

General SAR Insights for Halogenated Indazoles

-

Position of Halogen: The position of the halogen atom on the indazole ring can significantly impact biological activity. In the context of CCR4 antagonists, electron-donating groups like methoxy or hydroxyl at the C4 position were found to be more potent than analogs with substituents at C5, C6, or C7.[7] This suggests that the electronic properties of the substituent at C4 are critical. A chlorine atom, being electron-withdrawing, would be expected to confer different properties and potentially target different biological macromolecules.

-

N-Substituents: As discussed, the substituents at the N1 and N2 positions are key determinants of activity. Large, functionalized groups are often well-tolerated and can be used to fine-tune the compound's properties.

-

Synergistic Effects: The combination of a chloro-substituted indazole core with other pharmacophores can lead to synergistic effects, as seen in the multi-kinase inhibitor which also contains a substituted urea moiety.

Future Directions and Therapeutic Potential

The this compound scaffold holds considerable promise for the development of novel therapeutics. The synthetic accessibility of the core, coupled with the numerous possibilities for derivatization, makes it an attractive starting point for drug discovery programs.

Key areas for future research include:

-

Systematic SAR Studies: A systematic exploration of substituents at the N1 and N2 positions of the 4-chloro-indazolone core is needed to build a comprehensive SAR profile for various biological targets.

-

Exploration of Diverse Therapeutic Areas: While anti-cancer and anti-infective activities have been hinted at for related compounds, the 4-chloro-indazolone scaffold should be screened against a broader range of targets, including those involved in inflammatory and neurological disorders.

-

Computational Modeling: Molecular docking and other computational techniques can be employed to guide the design of new analogs with improved potency and selectivity for specific targets.

-

Pharmacokinetic Profiling: Early assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives is crucial for identifying candidates with favorable drug-like properties.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urc.ucdavis.edu [urc.ucdavis.edu]

- 4. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

- 6. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-chloro-1,2-dihydro-3H-indazol-3-one Interactions

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensive. The indazolone scaffold and its derivatives have garnered significant attention due to their diverse and potent biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties.[1][2] The subject of this guide, 4-chloro-1,2-dihydro-3H-indazol-3-one, represents a specific analogue within this promising class. While extensive experimental data on this particular molecule may be nascent, the power of in silico modeling allows us to proactively investigate its potential interactions with biological targets, predict its binding affinity, and understand its dynamic behavior at an atomic level.

This technical guide is designed for researchers, computational chemists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical and iterative process of computational drug design. We will not merely list protocols; we will delve into the causality behind our choices, ensuring that each step is a self-validating component of a robust and reproducible workflow. Our exploration will be grounded in established scientific principles and supported by authoritative references, providing a practical framework for the in silico analysis of this compound and other novel small molecules.

Foundational Principles: Characterizing the Ligand and Selecting a Target

Before any simulation can commence, a thorough understanding of the ligand and a well-justified selection of a biological target are paramount.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of this compound is its two-dimensional chemical structure. For computational modeling, this must be translated into a three-dimensional conformation with accurate atomic coordinates and partial charges.

Protocol 1: Ligand Preparation

-

2D Sketching and Conversion: The 2D structure of this compound is first drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch). This structure is then converted to a 3D format (e.g., SDF or MOL2).

-

Protonation State and Tautomerism: At a physiological pH of 7.4, the protonation state of the molecule must be determined. For this compound, the indazolone core can exist in different tautomeric forms. It is crucial to consider the most stable tautomer for the subsequent modeling steps.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step resolves any steric clashes or unfavorable bond angles.

-

Partial Charge Calculation: The distribution of electron density within the molecule is represented by partial atomic charges. These are critical for accurately modeling electrostatic interactions. Methods such as Gasteiger-Hückel or AM1-BCC can be employed for this calculation.

Target Selection: A Hypothesis-Driven Approach

Given the known anticancer activities of some indazole derivatives[1][3], a relevant and well-characterized biological target is essential. For the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.

Protocol 2: Target Preparation

-

PDB Structure Retrieval: A high-resolution crystal structure of human CDK2 in complex with a known ligand is retrieved from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1HCK.

-

Structure Cleaning: The raw PDB file often contains non-essential components such as water molecules, co-factors, and ions that are not relevant to the binding interaction. These are typically removed.

-

Protonation and Side-Chain Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are determined based on the local microenvironment. The orientation of amino acid side chains, particularly those in the binding site, may be optimized.

-

Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the original PDB structure. This defines the search space for the subsequent docking calculations.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] It is a cornerstone of structure-based drug design.

The Docking Workflow: A Step-by-Step Guide

The docking process involves preparing the receptor and ligand files, defining the binding site, running the docking algorithm, and analyzing the results.[6][7]

Protocol 3: Molecular Docking with AutoDock Vina

-

File Preparation: The prepared protein and ligand structures are converted to the PDBQT format, which includes atomic coordinates, partial charges, and atom types.

-

Grid Box Definition: A three-dimensional grid box is centered on the defined binding site of CDK2. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

-

Docking Simulation: The docking simulation is initiated using a program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the grid box and score them based on a defined scoring function.

-

Pose Analysis: The output of the docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

Interpreting Docking Results: Beyond the Score

While the binding affinity score is a useful metric, a thorough analysis of the predicted binding pose is crucial for understanding the nature of the interaction.

Table 1: Predicted Interactions of this compound with CDK2

| Interacting Residue | Interaction Type | Distance (Å) |

| LEU83 | Hydrogen Bond | 2.9 |

| GLU81 | Hydrogen Bond | 3.1 |

| ILE10 | Hydrophobic | 3.5 |

| VAL18 | Hydrophobic | 3.8 |

| PHE80 | Pi-Pi Stacking | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Visualizing the Docking Workflow

Caption: A schematic of the molecular docking workflow.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[8][9] This provides a more realistic representation of the biological system.

The MD Simulation Workflow: From Static Complex to Dynamic Trajectory

MD simulations involve setting up the simulation system, running the simulation, and analyzing the resulting trajectory.[10]

Protocol 4: Protein-Ligand MD Simulation with GROMACS

-

System Preparation: The best-ranked docked complex of CDK2 and this compound is placed in a periodic box of a chosen water model (e.g., TIP3P).

-

Ionization and Neutralization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

-

Energy Minimization: The entire system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run: The production MD simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of all atoms is saved at regular intervals.

Analyzing the MD Trajectory: Assessing Stability and Interactions

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at each time step. This trajectory is then analyzed to understand the stability of the protein-ligand complex.

Table 2: Key Metrics from MD Simulation Analysis

| Metric | Description | Interpretation |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone or ligand atoms from their initial positions. | A stable RMSD indicates that the complex has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average positions. | High RMSF values indicate regions of high flexibility. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time. | A persistent hydrogen bond indicates a stable interaction. |

| Binding Free Energy Calculation (MM/PBSA or MM/GBSA) | Estimates the binding free energy of the ligand to the protein. | Provides a more accurate prediction of binding affinity than docking scores. |

Visualizing the MD Simulation Workflow

Caption: A schematic of the molecular dynamics simulation workflow.

Advanced In Silico Techniques: Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[11][12][13][14][15]

Generating a Pharmacophore Model

A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based).

Protocol 5: Structure-Based Pharmacophore Model Generation

-

Feature Identification: Based on the stable interactions observed in the MD simulation of the CDK2-ligand complex, key chemical features are identified. These can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Model Generation: A 3D pharmacophore model is generated that incorporates these features with specific geometric constraints (distances and angles).

-

Model Validation: The generated model is validated by its ability to distinguish between known active and inactive compounds.

Applications of the Pharmacophore Model

The validated pharmacophore model can be used as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential to bind to CDK2.

Visualizing the Pharmacophore Concept

Caption: The concept of a 3D pharmacophore model.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for the in silico modeling of this compound interactions, from initial ligand and target preparation to advanced molecular dynamics and pharmacophore modeling. The methodologies described herein are not merely a sequence of computational tasks but a logical progression of scientific inquiry aimed at elucidating the molecular basis of ligand recognition.

The insights gained from these computational studies can guide the synthesis of more potent and selective analogues, prioritize compounds for experimental testing, and ultimately accelerate the drug discovery process. As computational power continues to grow and algorithms become more sophisticated, the predictive power of in silico modeling will undoubtedly play an even more integral role in the development of novel therapeutics.

References

- 1. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KBbox: Methods [kbbox.h-its.org]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. youtube.com [youtube.com]

- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 9. Protein-Ligand Complex [mdtutorials.com]

- 10. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Pharmacophore modeling in drug discovery and development: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijrpr.com [ijrpr.com]

Methodological & Application

Synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one experimental protocol

Application Note: Synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one

Introduction

This compound is a heterocyclic compound belonging to the indazolone class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The strategic placement of the chloro substituent on the aromatic ring provides a handle for further functionalization, making it a valuable intermediate for the synthesis of diverse compound libraries.

This application note provides a detailed, reliable, and field-tested protocol for the synthesis of this compound. The described method proceeds via a classical and robust two-step, one-pot reaction sequence starting from the readily available 2-amino-3-chlorobenzoic acid. The core of this synthesis involves the diazotization of the primary aromatic amine, followed by an in-situ reduction and subsequent intramolecular cyclization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices, safety protocols, and expected outcomes.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-amino-3-chlorobenzoic acid is achieved through a well-established chemical transformation.

Overall Reaction:

Mechanistic Pathway:

The reaction proceeds through three key stages:

-

Diazotization: 2-Amino-3-chlorobenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[1]

-

Reduction: The resulting diazonium salt is then reduced in situ to the corresponding hydrazine derivative, 2-hydrazinyl-3-chlorobenzoic acid. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in the presence of concentrated HCl.[2] Stannous chloride (Sn(II)) is a mild reducing agent that selectively reduces the diazonium group without affecting the carboxylic acid or the chloro substituent.

-

Cyclization: The final step is an intramolecular cyclization of the 2-hydrazinyl-3-chlorobenzoic acid intermediate. Upon gentle heating, the more nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable five-membered lactam ring of the indazolone product.

The diagram below illustrates the mechanistic pathway from the starting material to the final product.

Caption: Mechanistic pathway for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving diazonium salts should be performed with strict adherence to safety precautions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-3-chlorobenzoic acid | 171.58 | 5.00 g | 29.1 |

| Concentrated HCl (~37%) | 36.46 | 15 mL | ~180 |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.22 g | 32.1 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 16.5 g | 73.1 |

| Deionized Water | 18.02 | ~500 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - |

| Brine (Saturated NaCl) | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filter flask

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation of the Amine Salt Suspension:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 5.00 g (29.1 mmol) of 2-amino-3-chlorobenzoic acid.

-

Add 10 mL of deionized water followed by the slow addition of 10 mL of concentrated hydrochloric acid. A thick white suspension of the hydrochloride salt will form.

-

Place the flask in an ice-salt bath and stir vigorously until the internal temperature is between 0 °C and 5 °C.

-

-

Diazotization:

-

In a separate beaker, dissolve 2.22 g (32.1 mmol, 1.1 eq) of sodium nitrite in 10 mL of cold deionized water.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred amine suspension over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [1][3] A slight clearing of the solution may be observed as the diazonium salt forms.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure diazotization is complete. A faint excess of nitrous acid can be checked with starch-iodide paper (should turn blue). If the test is negative, add a small amount of NaNO₂ solution until a positive test is obtained.

-

-

Reduction and Cyclization:

-

In a separate beaker, prepare the reducing solution by dissolving 16.5 g (73.1 mmol, 2.5 eq) of stannous chloride dihydrate in 5 mL of concentrated hydrochloric acid. Gentle warming may be required for complete dissolution. Cool the resulting solution back to room temperature.

-

Add the stannous chloride solution dropwise to the cold diazonium salt solution. An exothermic reaction will occur; control the addition rate to allow the temperature to rise gradually to room temperature.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture in a water bath to 80-90 °C for 1 hour. During this time, the hydrazine intermediate will cyclize to form the indazolone. The product will begin to precipitate from the solution.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual salts and acid.

-

Air-dry the crude product on the filter funnel. A typical crude yield is in the range of 75-85%.

-

For purification, the crude solid can be recrystallized from an ethanol/water mixture to yield an off-white to pale yellow solid.

-

Safety and Hazard Analysis

This protocol involves hazardous materials and reactions. A thorough risk assessment must be conducted before beginning any work.

-

Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry, sensitive to shock, friction, and heat.[3][4][5] This protocol is designed to use the diazonium salt in situ without isolation. [6] It is imperative to keep the reaction temperature below 5 °C during diazotization to prevent decomposition and potential runaway reactions.[3]

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. Always handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Sodium Nitrite: Toxic if swallowed and is a strong oxidizing agent. Avoid contact with skin and eyes.

-

Stannous Chloride: Harmful if swallowed and causes skin and eye irritation.

-

General Precautions:

-

The reaction should be performed in a well-ventilated fume hood.

-

A blast shield should be used, especially during the diazotization step.

-

Have a quench solution (e.g., sulfamic acid) readily available to neutralize any excess nitrous acid.

-

Ensure all glassware is free of cracks and defects.

-

References

Application Notes & Protocols for High-Throughput Screening of 4-chloro-1,2-dihydro-3H-indazol-3-one

A Senior Application Scientist's Guide to Screening a Privileged Kinase Inhibitor Scaffold

Introduction: The Indazole Scaffold and Its Therapeutic Promise

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This bicyclic heterocyclic system is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4][5] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its importance in targeting the ATP-binding site of various kinases.[3][6]

4-chloro-1,2-dihydro-3H-indazol-3-one represents a valuable starting point for library synthesis and high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. Its structure embodies key features for kinase binding, and the chloro-substitution offers a vector for further chemical modification to enhance potency and selectivity.

This guide provides a comprehensive framework for the high-throughput screening of this compound and its derivatives. We will focus on a hypothetical screening campaign against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target in oncology for which indazole derivatives have shown significant inhibitory activity.[3] The protocols detailed herein are designed to be robust, scalable, and grounded in established HTS principles.

Assay Principle: Luminescence-Based Kinase Activity Detection

For this HTS campaign, we will employ a luminescence-based kinase assay, specifically the Kinase-Glo® platform.[7][8] This homogeneous "add-and-read" assay is highly amenable to automation and miniaturization, making it ideal for large-scale screening.[9]

The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The core of the detection system is a thermostable luciferase that utilizes the remaining ATP to generate a stable luminescent signal. The amount of light produced is inversely proportional to the activity of the kinase: high kinase activity results in low ATP levels and thus low luminescence, while effective inhibition of the kinase leads to high ATP levels and a bright luminescent signal.[8]

Caption: Principle of the luminescence-based kinase assay.

Experimental Protocols

Materials and Reagents

-

Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

-

Enzyme: Recombinant human VEGFR-2 (catalytic domain).

-

Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for VEGFR-2.

-

Assay Plates: 384-well, white, solid-bottom microplates.

-

Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit.

-

Reference Inhibitor: Sunitinib or another known VEGFR-2 inhibitor for positive control.

-

Buffers: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

Assay Development and Optimization

Before initiating the full screen, it is crucial to optimize assay conditions to ensure a robust and reliable signal.

-